molecular formula C8H8N2O4 B13576329 3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylicacid

3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylicacid

Cat. No.: B13576329
M. Wt: 196.16 g/mol
InChI Key: CIMXCDUIHKRLMW-UHFFFAOYSA-N
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Description

3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methoxycarbonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by reduction to introduce the amino group. The methoxycarbonyl group can be introduced via esterification reactions, and the carboxylic acid group is often introduced through oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The methoxycarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    3-Amino-5-(methoxycarbonyl)pyridine: Similar structure but lacks the carboxylic acid group.

    5-Amino-3-methylpyridine-2-carboxylic acid: Similar structure but has a methyl group instead of a methoxycarbonyl group.

Uniqueness: 3-Amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. The methoxycarbonyl group further enhances its chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

3-amino-5-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-14-8(13)4-2-5(9)6(7(11)12)10-3-4/h2-3H,9H2,1H3,(H,11,12)

InChI Key

CIMXCDUIHKRLMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(=O)O)N

Origin of Product

United States

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